molecular formula C8H11N3O3 B6182892 2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxylic acid CAS No. 2227024-06-6

2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No. B6182892
CAS RN: 2227024-06-6
M. Wt: 197.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Oxan-4-yl)-2H-1,2,3-triazole-4-carboxylic acid, commonly referred to as OTCA, is a small molecule that has been studied extensively in the laboratory setting. OTCA is an important intermediate in the synthesis of several compounds, including the antifungal drug clotrimazole. OTCA has also been found to have a number of other potential applications in the medical field, including as an anti-inflammatory agent and as an inhibitor of protein kinases.

Mechanism of Action

OTCA works by binding to the active site of the protein kinase, preventing the enzyme from functioning properly. This inhibition of the enzyme's activity leads to the inhibition of various cellular processes, depending on the particular protein kinase that is being inhibited. OTCA has also been found to have anti-inflammatory properties, likely due to its ability to inhibit the activity of certain pro-inflammatory enzymes.
Biochemical and Physiological Effects
OTCA has been found to have a number of biochemical and physiological effects. In laboratory experiments, OTCA has been found to inhibit the activity of various protein kinases, leading to the inhibition of various cellular processes. OTCA has also been found to have anti-inflammatory properties, likely due to its ability to inhibit the activity of certain pro-inflammatory enzymes.

Advantages and Limitations for Lab Experiments

OTCA has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of OTCA is its ability to inhibit the activity of various protein kinases, allowing researchers to study the effects of these enzymes on cellular processes. Additionally, OTCA is relatively easy to synthesize and is relatively stable in solution, making it easy to use in laboratory experiments. However, OTCA is limited by its relatively low solubility in certain solvents, which can make it difficult to use in certain experiments.

Future Directions

The potential future directions for OTCA are numerous. OTCA could be further studied to determine its efficacy as an antifungal drug, as well as its potential to be used as an anti-inflammatory agent. Additionally, OTCA could be further studied to determine its potential to be used as an inhibitor of other enzymes, such as kinases involved in cancer progression. Finally, OTCA could be studied to determine its potential to be used as a drug delivery system, as well as its potential to be used as a prodrug for other drugs.

Synthesis Methods

OTCA is synthesized via a three-step process. The first step involves the condensation of 1-amino-4-oxo-3-oxazolidine-2-carboxylic acid with 1,2,3-triazole to form the intermediate 2-amino-1,2,3-triazole-4-carboxylic acid. This intermediate is then reacted with a Grignard reagent to form the desired OTCA product. The entire process is carried out in a solvent such as dimethylformamide.

Scientific Research Applications

OTCA has been studied extensively in the laboratory setting and has been found to have a number of potential applications in the medical field. OTCA has been found to be a potent inhibitor of protein kinases, which are enzymes that play an important role in various cellular processes. OTCA has also been found to have anti-inflammatory properties, as well as the potential to be used as an antifungal drug.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxylic acid involves the reaction of oxan-4-yl azide with propiolic acid, followed by cyclization with copper sulfate and sodium ascorbate to form the desired product.", "Starting Materials": ["Oxan-4-yl azide", "Propiolic acid", "Copper sulfate", "Sodium ascorbate"], "Reaction": [ "Step 1: Oxan-4-yl azide is reacted with propiolic acid in the presence of a catalyst such as triphenylphosphine to form 2-(oxan-4-yl)prop-2-yn-1-yl azide.", "Step 2: The resulting azide is then cyclized with copper sulfate and sodium ascorbate to form 2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxylic acid.", "Step 3: The product is purified by recrystallization or column chromatography." ] }

CAS RN

2227024-06-6

Product Name

2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxylic acid

Molecular Formula

C8H11N3O3

Molecular Weight

197.2

Purity

95

Origin of Product

United States

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